

spectroscopic data for 2-(2-Chlorophenyl)-2-fluoroacetic acid

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Compound of Interest

Compound Name:	2-(2-Chlorophenyl)-2-fluoroacetic acid
CAS No.:	1379664-88-6
Cat. No.:	B3100921

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Introduction: The Need for Rigorous Spectroscopic Analysis

2-(2-Chlorophenyl)-2-fluoroacetic acid (Molecular Formula: $C_8H_6ClFO_2$) is a halogenated phenylacetic acid derivative. Such compounds are often valuable intermediates in medicinal chemistry and materials science due to the unique electronic properties conferred by the halogen substituents. The presence of a stereocenter at the alpha-carbon further underscores the importance of precise analytical characterization.

Unequivocal confirmation of the structure and purity of a synthesized target like **2-(2-Chlorophenyl)-2-fluoroacetic acid** is paramount for its application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a multi-faceted approach to elucidating the molecular structure. This guide explains the theoretical underpinnings for the expected spectral output of this molecule and provides field-proven protocols for obtaining high-quality experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For **2-(2-Chlorophenyl)-2-fluoroacetic acid**, a combination of ^1H , ^{13}C , and ^{19}F NMR experiments will provide a complete picture of the carbon-hydrogen framework and the unique fluorine environment.

Proton (^1H) NMR Spectroscopy

^1H NMR will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.0 - 12.0	Broad Singlet	-	COOH
~7.30 - 7.60	Multiplet	-	4H, Ar-H
~5.60	Doublet	$^2\text{JHF} \approx 48$ Hz	1H, α -CH

Expertise & Insights:

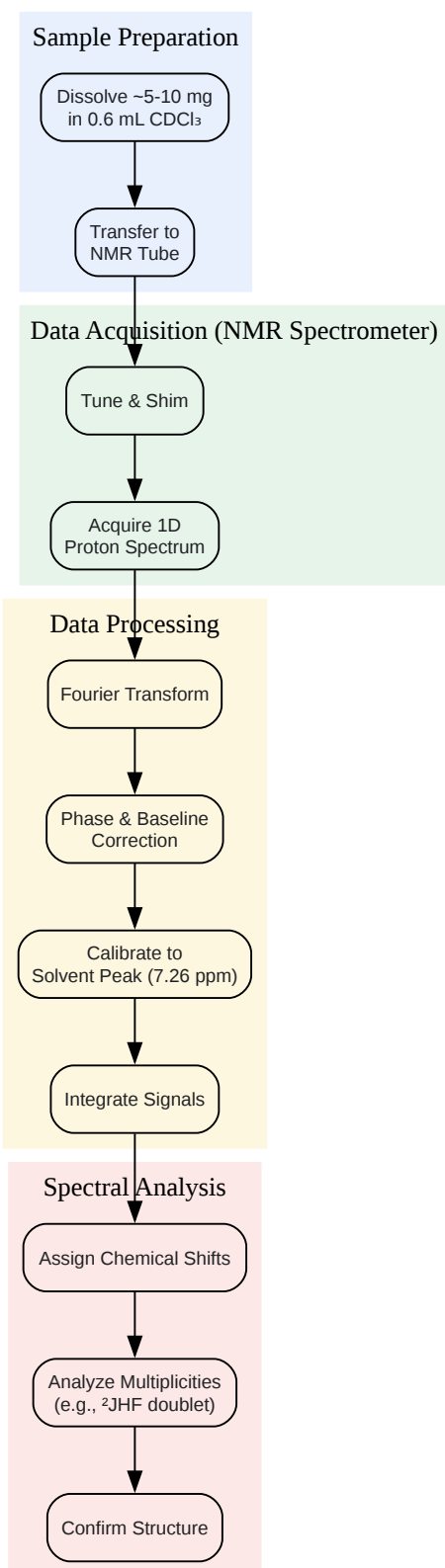
- Carboxylic Acid Proton (COOH):** This proton is acidic and its chemical shift is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.
- Aromatic Protons (Ar-H):** The four protons on the 2-chlorophenyl ring will exhibit a complex multiplet pattern. The ortho-substitution breaks the symmetry, leading to distinct chemical shifts for each proton and complex coupling patterns.
- Alpha-Methine Proton (α -CH):** This proton is significantly deshielded by the adjacent electronegative fluorine atom, the electron-withdrawing carboxylic acid, and the 2-chlorophenyl ring. The most crucial diagnostic feature is its splitting into a doublet by the

fluorine atom, with a characteristic two-bond H-F coupling constant (${}^2J_{HF}$) of approximately 48 Hz.

Experimental Protocol: ${}^1\text{H}$ NMR Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. Chloroform-d is a good choice for its ability to dissolve many organic compounds.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- **Data Acquisition:**
 - Tune and shim the spectrometer to optimize magnetic field homogeneity.
 - Acquire a standard one-dimensional proton spectrum.
 - Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:**
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
 - Integrate the signals to determine the relative number of protons for each resonance.

Workflow for ${}^1\text{H}$ NMR Analysis



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Caption: Workflow for ¹H NMR acquisition and analysis.

Carbon (^{13}C) NMR Spectroscopy

^{13}C NMR spectroscopy provides information on the different carbon environments within the molecule.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Predicted Chemical Shift (δ , ppm)	Coupling to ^{19}F (JCF, Hz)	Assignment
~175	Doublet, $^2\text{JCF} \approx 20\text{-}30$ Hz	C=O
~135	Doublet, $^2\text{JCF} \approx 20\text{-}25$ Hz	Ar-C (C-CH)
~133	Singlet	Ar-C (C-Cl)
~127-131	Singlet	4x Ar-CH
~90	Doublet, $^1\text{JCF} \approx 180\text{-}200$ Hz	α -CH(F)

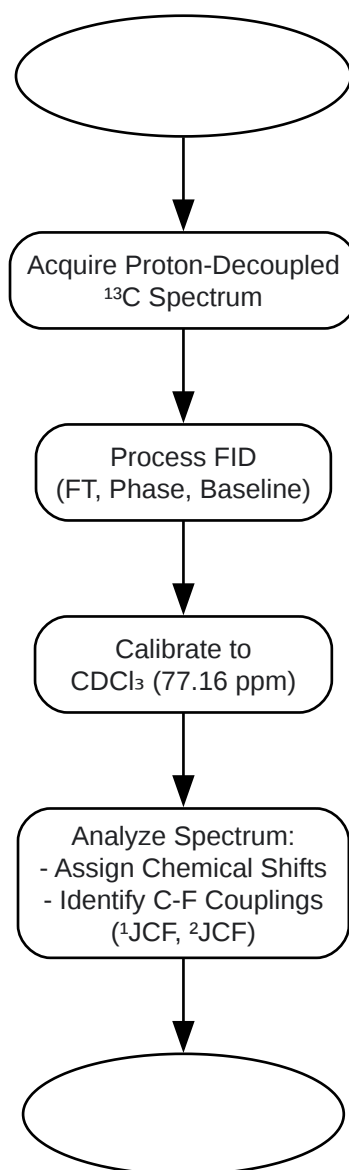
Expertise & Insights:

- **Alpha-Carbon (α -C):** This carbon, directly attached to the fluorine, will show the most prominent feature: a large one-bond coupling constant (^1JCF) of approximately 180-200 Hz, splitting the signal into a doublet. Its chemical shift will be significantly downfield due to the direct attachment to the electronegative fluorine.
- **Carbonyl Carbon (C=O):** The carbonyl carbon will also be split into a doublet due to a two-bond coupling to fluorine (^2JCF), which is a key diagnostic feature.
- **Aromatic Carbons:** The six aromatic carbons will appear in the typical aromatic region (125-140 ppm). The carbon attached to the chloro-substituent and the carbon attached to the fluoroacetic acid moiety will be quaternary and can be distinguished from the four protonated aromatic carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR. A higher concentration may be beneficial due to the lower natural abundance of ^{13}C .
- Instrumentation: Use a high-field NMR spectrometer with a broadband probe.
- Data Acquisition:
 - Acquire a standard proton-decoupled ^{13}C spectrum. This removes C-H couplings, resulting in a singlet for each unique carbon (unless coupled to fluorine).
 - A sufficient number of scans and a suitable relaxation delay are required to obtain a good signal-to-noise ratio.
- Data Processing:
 - Process the data similarly to the ^1H spectrum.
 - Calibrate the chemical shift scale to the CDCl_3 solvent peak at 77.16 ppm.

Workflow for ^{13}C NMR Analysis



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Caption: Workflow for ¹³C NMR acquisition and analysis.

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nucleus, providing a clean spectrum with a wide chemical shift range.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ -180 to -200	Doublet	${}^2\text{JHF} \approx 48$ Hz	CF

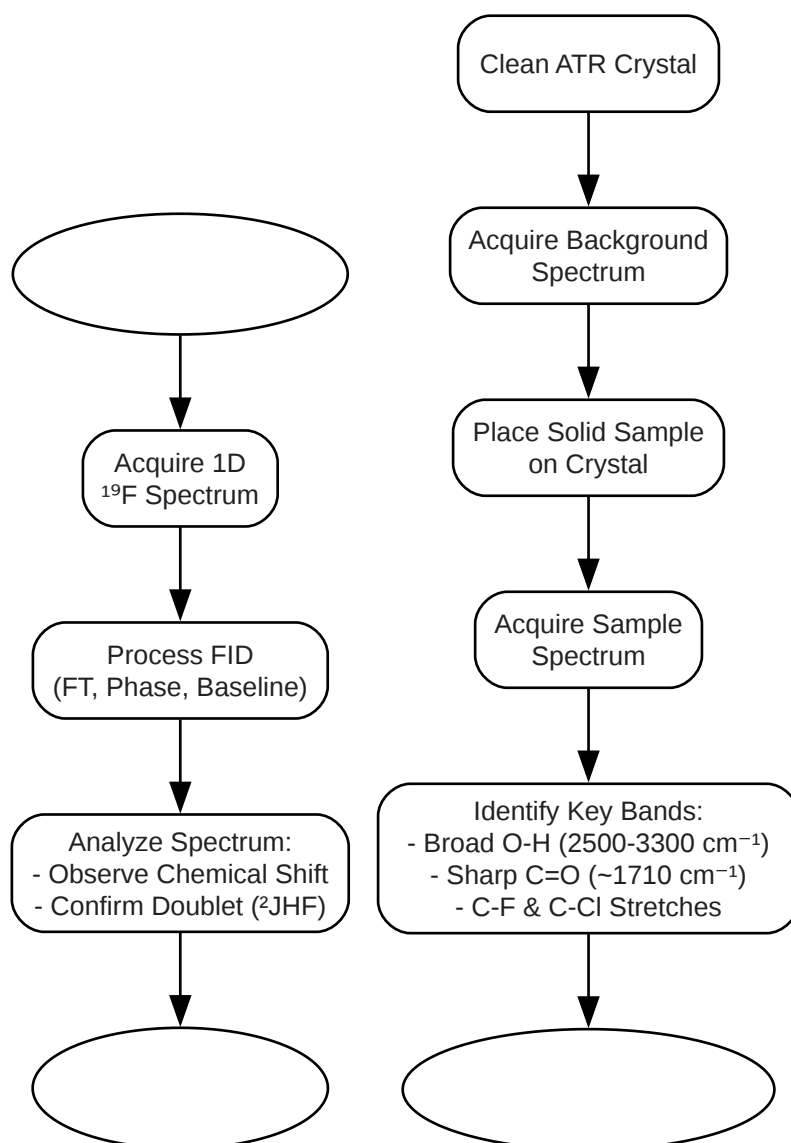
Expertise & Insights:

- **Chemical Shift:** The chemical shift of fluorine is highly sensitive to its electronic environment. For an α -fluoro carboxylic acid, a shift in this range is expected. The precise value can be predicted more accurately using computational methods.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Multiplicity:** Since the fluorine atom is coupled to the single alpha-proton, the ${}^{19}\text{F}$ NMR signal will appear as a doublet with a coupling constant that mirrors the one observed in the ${}^1\text{H}$ NMR spectrum (${}^2\text{JHF}$).

Experimental Protocol: ${}^{19}\text{F}$ NMR Acquisition

- **Sample Preparation:** Use the same sample prepared for ${}^1\text{H}$ NMR.
- **Instrumentation:** Use an NMR spectrometer equipped with a multinuclear probe capable of observing ${}^{19}\text{F}$.
- **Data Acquisition:**
 - Acquire a standard one-dimensional ${}^{19}\text{F}$ spectrum. Proton decoupling can be used to collapse the doublet into a singlet for confirmation.
 - A reference compound, such as CFCl_3 (0 ppm), is used for calibration, although modern spectrometers can reference it internally.
- **Data Processing:** Process the data similarly to the ${}^1\text{H}$ spectrum.

Workflow for ${}^{19}\text{F}$ NMR Analysis



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Caption: Workflow for FTIR-ATR functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as the ultimate confirmation of its identity.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated Exact Mass (m/z)
[M] (C ₈ H ₆ ³⁵ ClFO ₂)	188.0040
[M] (C ₈ H ₆ ³⁷ ClFO ₂)	189.9990
[M-H] ⁻	186.9967
[M+H] ⁺	189.0113
[M+Na] ⁺	210.9932

Note: Data is based on predicted values from PubChem and standard isotopic abundances. [4]

Expertise & Insights:

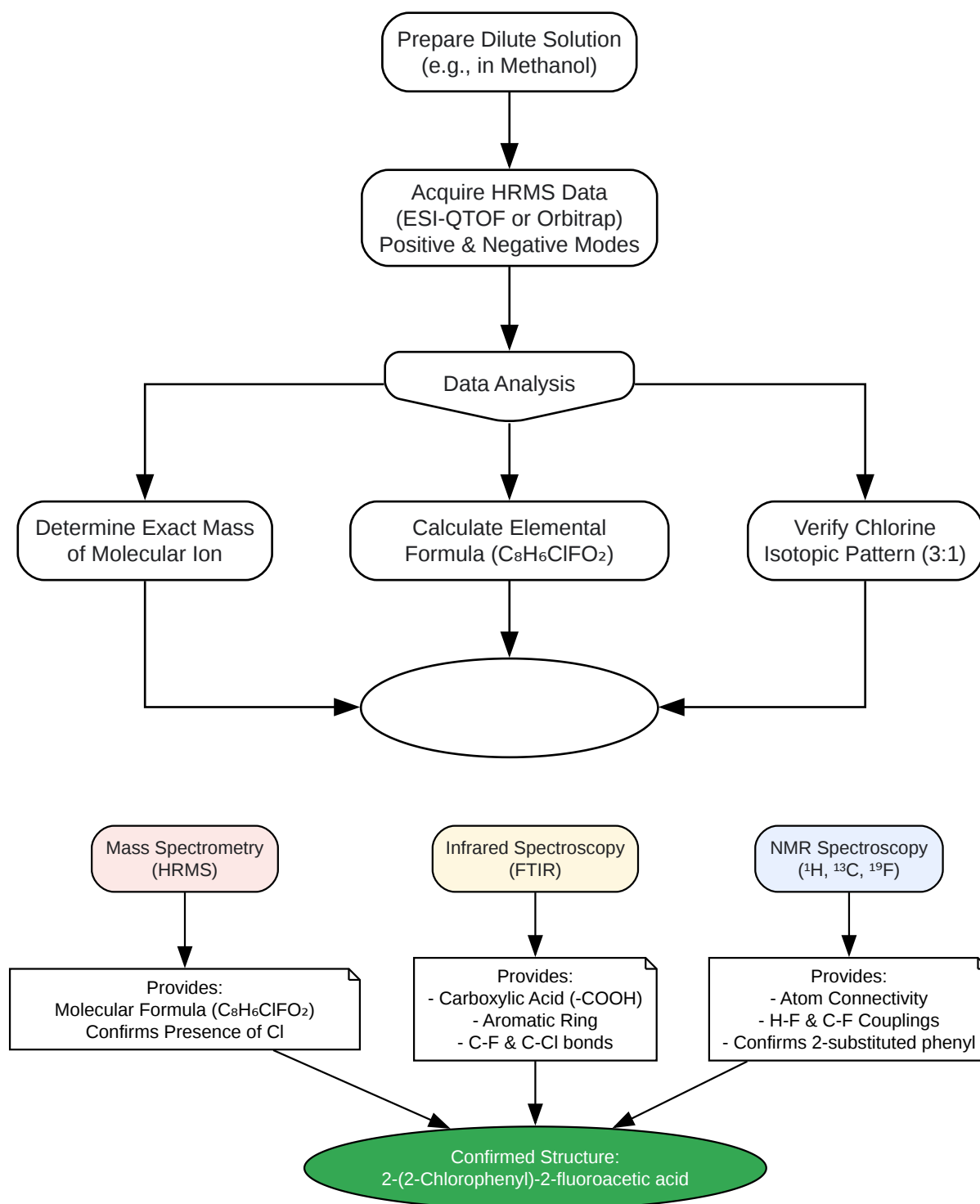
- Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. [5][6] Analysis in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes is recommended for comprehensive data.
- Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing ion, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, separated by ~2 Da. This is a definitive indicator of a single chlorine atom in the molecule.
- Fragmentation: Tandem MS (MS/MS) experiments can be used to induce fragmentation and further confirm the structure. Key expected fragmentations include:
 - Loss of the carboxylic group (-45 Da) to yield [M-COOH]⁺.
 - Decarboxylation (-44 Da) to yield [M-CO₂]⁻ in negative mode.
 - Loss of the 2-chlorophenyl group.

Experimental Protocol: LC-MS (ESI-QTOF) Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

- Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.
- Data Acquisition:
 - Infuse the sample directly or inject it via the LC system.
 - Acquire full-scan mass spectra in both positive and negative ESI modes over an appropriate m/z range (e.g., 50-500).
 - The high-resolution data will provide exact mass measurements to four or more decimal places.
- Data Analysis:
 - Determine the exact mass of the molecular ion.
 - Use the instrument software to calculate the elemental formula from the exact mass and compare it to the theoretical formula (C₈H₆ClFO₂).
 - Analyze the isotopic pattern to confirm the presence of one chlorine atom.

Workflow for High-Resolution MS Analysis



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Caption: Synthesis of spectroscopic data for structural confirmation.

Conclusion

While direct experimental spectra for **2-(2-Chlorophenyl)-2-fluoroacetic acid** are not widely published, a comprehensive spectroscopic profile can be confidently predicted. The key diagnostic features to look for are the characteristic H-F and C-F couplings in NMR, the definitive broad O-H and sharp C=O stretches in IR, and the correct molecular formula and chlorine isotopic pattern in HRMS. This guide provides the necessary theoretical framework and practical, field-tested protocols for researchers to acquire and interpret the empirical data needed to unequivocally confirm the synthesis of this valuable chemical entity.

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